
3,5-Dichloro-2,6-difluoropyridine
Vue d'ensemble
Description
3,5-Dichloro-2,6-difluoropyridine is a compound that is part of the broader class of halogenated pyridines, which are of significant interest due to their utility in various chemical syntheses and potential biological activities. The presence of both chlorine and fluorine atoms on the pyridine ring can influence the reactivity and electronic properties of the molecule, making it a valuable intermediate in the synthesis of more complex chemical structures.
Synthesis Analysis
The synthesis of 3,5-dichloro-2,6-difluoropyridine has been optimized using pentachloropyridine as a starting material. The process involves an anhydrous fluorination reaction, which yields an intermediate product, 3,5-dichloro-2,4,6-trifluoropyridine, with a high yield of over 80%. Subsequent steps lead to the final product with a total yield of 70.4%. The improved synthetic technology is characterized by simple operation, mild reaction conditions, and does not require high-temperature or high-pressure apparatus, making it economically favorable and scalable .
Molecular Structure Analysis
The molecular structure and stability of halogenated pyridines, including those similar to 3,5-dichloro-2,6-difluoropyridine, have been investigated using various computational methods such as density functional theory (DFT). These studies provide insights into the optimized geometrical parameters, vibrational frequencies, and molecular orbitals, which are in good agreement with experimental data. The presence of halogen atoms significantly influences the electronic distribution within the molecule, as evidenced by molecular electrostatic potential (MEP) mapping .
Chemical Reactions Analysis
Halogenated pyridines participate in a variety of chemical reactions, including carbon-carbon coupling, which is a cornerstone in organic synthesis. For instance, compounds similar to 3,5-dichloro-2,6-difluoropyridine have been used to synthesize novel pyridine derivatives through carbon-carbon coupling reactions. These reactions are facilitated by the presence of halogen substituents, which can act as leaving groups or as electron-withdrawing groups to stabilize reaction intermediates .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated pyridines are influenced by the nature and position of the halogen substituents. Quantum mechanical calculations, such as those performed using DFT, can predict thermodynamic properties like heat capacity, entropy, enthalpy, and Gibbs free energy at different temperatures. Additionally, spectroscopic techniques like FT-IR, NMR, and UV-Vis have been employed to characterize these compounds, providing valuable information on their vibrational and electronic properties. The presence of halogens also affects the nuclear magnetic resonance (NMR) and nuclear quadrupole resonance (NQR) spectra, which can be used to deduce molecular geometry and electronic environments .
Applications De Recherche Scientifique
Synthesis of Fluorinated Pyridines
- Summary of the Application: 3,5-Dichloro-2,6-difluoropyridine is used in the synthesis of fluorinated pyridines, which are compounds with interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
- Methods of Application or Experimental Procedures: The specific methods of synthesis for 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . For instance, 3,5-Difluoro-2,4,6-triazidopyridine has been synthesized by reaction of nucleophilic substitution from pentafluoropyridine and sodium azide .
- Results or Outcomes: The synthesis of fluorinated pyridines results in compounds with reduced basicity and are usually less reactive than their chlorinated and brominated analogues . These compounds present a special interest as potential imaging agents for various biological applications .
Synthesis of Fluroxypyr Ethyl Ester
- Summary of the Application: 4-Amino-3,5-dichlorodifluoropyridine, which can be derived from 3,5-Dichloro-2,6-difluoropyridine, is used as an intermediate in the synthesis of Fluroxypyr Ethyl Ester .
- Results or Outcomes: The synthesis of Fluroxypyr Ethyl Ester results in a compound that can be used in various applications, such as in the production of certain types of herbicides .
Preparation of Poly(Pyridine Ether)s
- Summary of the Application: 2,6-Difluoropyridine, which can be derived from 3,5-Dichloro-2,6-difluoropyridine, has been used in the preparation of poly(pyridine ether)s .
- Methods of Application or Experimental Procedures: The preparation of poly(pyridine ether)s typically involves a polycondensation reaction with silylated 1,1,1-tris(4-hydroxyphenyl)ethane .
- Results or Outcomes: The preparation of poly(pyridine ether)s results in a polymer with potential applications in various fields, such as materials science and engineering .
Synthesis of Fluroxypyr Ethyl Ester
- Summary of the Application: 4-Amino-3,5-dichlorodifluoropyridine, which can be derived from 3,5-Dichloro-2,6-difluoropyridine, is used as an intermediate in the synthesis of Fluroxypyr Ethyl Ester .
- Results or Outcomes: The synthesis of Fluroxypyr Ethyl Ester results in a compound that can be used in various applications, such as in the production of certain types of herbicides .
Preparation of Poly(Pyridine Ether)s
- Summary of the Application: 2,6-Difluoropyridine, which can be derived from 3,5-Dichloro-2,6-difluoropyridine, has been used in the preparation of poly(pyridine ether)s .
- Methods of Application or Experimental Procedures: The preparation of poly(pyridine ether)s typically involves a polycondensation reaction with silylated 1,1,1-tris(4-hydroxyphenyl)ethane .
- Results or Outcomes: The preparation of poly(pyridine ether)s results in a polymer with potential applications in various fields, such as materials science and engineering .
Safety And Hazards
Propriétés
IUPAC Name |
3,5-dichloro-2,6-difluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl2F2N/c6-2-1-3(7)5(9)10-4(2)8/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTUSKIZXVPKBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl2F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349137 | |
| Record name | 3,5-dichloro-2,6-difluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-2,6-difluoropyridine | |
CAS RN |
698-51-1 | |
| Record name | 3,5-dichloro-2,6-difluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



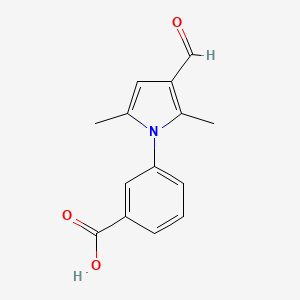
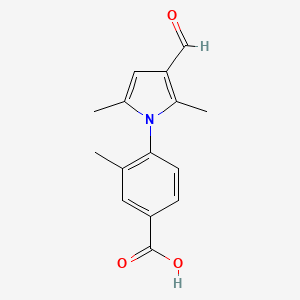

![2-Methyl-1-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1298798.png)
![4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid](/img/structure/B1298803.png)
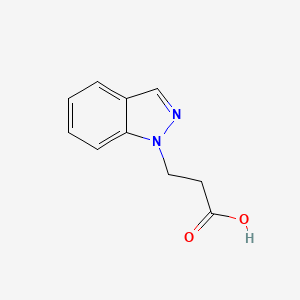


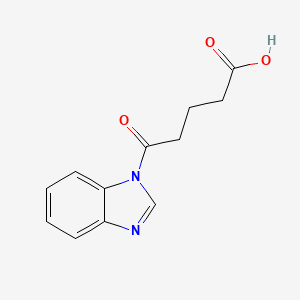
![5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1298823.png)
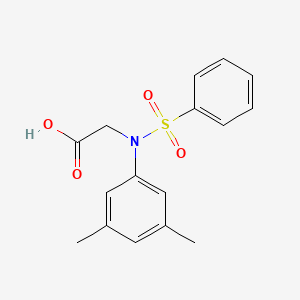


![4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone](/img/structure/B1298829.png)